molecular formula C10H10N2O2 B14719421 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde CAS No. 10579-71-2

2,3-Dihydroquinoxaline-1,4-dicarbaldehyde

Cat. No.: B14719421
CAS No.: 10579-71-2
M. Wt: 190.20 g/mol
InChI Key: SOHAPUWBPAVEIY-UHFFFAOYSA-N
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Description

2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with formic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroquinoxaline-1,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products

    Oxidation: 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid.

    Reduction: 2,3-Dihydroquinoxaline-1,4-dimethanol.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroquinoxaline-1,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular pathways involved can vary, but often include binding to active sites or interfering with substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxyquinoxaline-1,4-dicarbaldehyde
  • 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid
  • 2,3-Dihydroquinoxaline-1,4-dimethanol

Uniqueness

2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is unique due to its specific functional groups (aldehyde groups) which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit significant biological activity, making it valuable in medicinal chemistry research.

Properties

CAS No.

10579-71-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,3-dihydroquinoxaline-1,4-dicarbaldehyde

InChI

InChI=1S/C10H10N2O2/c13-7-11-5-6-12(8-14)10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2

InChI Key

SOHAPUWBPAVEIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1C=O)C=O

Origin of Product

United States

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